4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-(triazol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDJARYUYLORJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide Precursor: The starting material, 4-bromomethylbenzoic acid, is converted to its corresponding azide via nucleophilic substitution using sodium azide.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Alcohol and sulfuric acid or hydrochloric acid.
Major Products
Nitration: Nitro-substituted benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Esterification: Benzoate esters.
Scientific Research Applications
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of compounds derived from 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid varies depending on their specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, some derivatives may inhibit enzymes like acetylcholinesterase, which is involved in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key structural analogs differ in substituents on the triazole ring, benzoic acid backbone, or additional pharmacophores. Examples include:
Key Observations :
- Electron-withdrawing groups (e.g., naphthoquinone in 5u) enhance anticancer activity by increasing electrophilicity .
- Sulfur-containing substituents (e.g., thiophene in 7a) improve antitubercular potency, likely via hydrophobic interactions with InhA .
- Phenolic or morpholine groups (e.g., 5e, 37) modulate solubility and target binding .
Trends :
- Bulky substituents (e.g., benzyl in 7a) reduce yields due to steric hindrance .
- Aqueous conditions (e.g., H2O:THF for 5u) improve regioselectivity but prolong reaction times .
Physical and Spectral Properties
Melting points (mp) and IR data highlight crystallinity and functional group interactions:
| Compound | mp (°C) | IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|
| 4k | 129–130 | 1725 (C=O), 2510-3300 (OH, NH) | |
| 7a | 196 | 1700 (C=O), 2481 (COOH) | |
| 5e | 188 | 1695 (C=O), 2465 (COOH) | |
| 4 (Anticancer) | 278–280 | 1730 (C=O), 2970 (CH-Al) |
Insights :
- Higher mp correlates with extended conjugation (e.g., naphthoquinone in 5u) .
- Broad O-H/N-H stretches (2500–3300 cm⁻¹) confirm intermolecular H-bonding in crystalline phases .
Antioxidant Activity :
- Compound 5e (IC50 = 18.7 µM in DPPH assay) outperforms simpler analogs, attributed to electron-donating phenoxy groups stabilizing radicals .
Antimicrobial Activity :
- 7a and 7c inhibit Mycobacterium tuberculosis InhA (IC50 = 5.6 µM) via hydrophobic interactions with the substrate-binding pocket .
Anticancer Activity :
- Compound 4 (from ) shows potent cytotoxicity (IC50 = 2.8 µM against MCF-7) due to chromenone-triazole synergy .
Enzyme Inhibition :
- Compound 37 (PI3K inhibitor, IC50 = 0.7 nM) leverages morpholine for kinase active-site binding .
Biological Activity
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, a compound featuring a benzoic acid moiety linked to a 1,2,3-triazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . The presence of the triazole ring is significant as it enhances the compound's ability to interact with biological targets through hydrogen bonding and mimicking amide bonds, which are crucial for binding interactions in biological systems.
The mechanism of action for this compound involves several biochemical pathways:
- Target Interaction : The triazole ring allows the compound to form hydrogen bonds with enzymes and receptors, facilitating its biological activity.
- Cellular Effects : Similar compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by inducing apoptosis .
- Inhibition of Enzymes : Compounds in this class have been reported to inhibit carbonic anhydrase-II, a key enzyme involved in various physiological processes .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Cytotoxic Evaluation : A study synthesized a series of triazole-benzoic acid hybrids and evaluated their cytotoxic effects. Compounds showed significant inhibition against cancer cell lines with minimal toxicity towards normal cells .
- Mechanistic Insights : Research indicates that the most potent derivatives induce apoptosis in cancer cells through direct interaction with critical cellular pathways. For instance, compounds demonstrated improved IC50 values compared to standard chemotherapeutics like doxorubicin .
- Pharmacokinetics : The stability of the triazole ring contributes to its resistance against metabolic degradation, enhancing its potential as a therapeutic agent. This property is vital for maintaining effective concentrations in biological systems over time .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or "click chemistry" approaches. A common method involves reacting a triazole derivative with a benzaldehyde-substituted precursor under reflux conditions in ethanol or another polar aprotic solvent. For example, describes refluxing substituted benzaldehyde with triazole derivatives in ethanol for 4 hours, followed by solvent evaporation and filtration . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios), acid catalysis (e.g., glacial acetic acid), and reaction time (4–36 hours depending on substituents) . Yield improvements (>60%) are achieved by using microwave-assisted synthesis, as noted in , which reduces reaction times and enhances regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of triazole substitution and benzoic acid linkage (e.g., δ 13.22 ppm for –COOH in ) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z 384.0892 for a derivative in ) .
- HPLC : For purity assessment (≥97% purity standards in ) .
- FTIR : To detect functional groups like –COOH (stretching ~1700 cm⁻¹) and triazole C–N bonds .
Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability in biological assays?
- Methodological Answer : Solubility is pH-dependent due to the benzoic acid moiety. In aqueous buffers (pH 7.4), solubility is limited (<1 mg/mL), necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. highlights the use of DMSO stock solutions (10 mM) diluted in culture media for antimicrobial testing . For in vivo studies, sodium salt formulations (neutralized with NaOH) improve solubility .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., –F, –Cl) on the benzoic acid ring exhibit enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus). correlates this with increased membrane permeability, demonstrated via fluorescence assays using propidium iodide . Molecular docking studies () suggest triazole-mediated hydrogen bonding with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal:
- HOMO-LUMO gaps : 4.2–4.5 eV, indicating moderate reactivity suitable for nucleophilic additions .
- Charge distribution : The triazole nitrogen atoms carry partial negative charges (–0.32 e), facilitating interactions with electrophilic targets .
- Solvatochromic effects : shows redshifted absorption in polar solvents (e.g., ethanol), corroborating DFT-predicted dipole moments (~5.2 D) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity in vs. antimicrobial in ) arise from substituent effects. Systematic SAR studies recommend:
- Bioisosteric replacement : Swapping –OCH₃ with –CF₃ to enhance metabolic stability .
- Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (triazole N3) and hydrophobic regions (benzene ring) .
- In vitro validation : Dose-response assays with standardized cell lines (e.g., MCF-7 for cancer) to control for variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
